molecular formula C14H17FN2O B8107847 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone

2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone

Cat. No.: B8107847
M. Wt: 248.30 g/mol
InChI Key: YIZBTJMPUURJPL-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone is a complex organic compound that features a fluorophenyl group and a hexahydropyrrolo[3,4-b]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone typically involves a multi-step process. One common method includes the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde leads to an ester-stabilized azomethine ylide, which further reacts with maleimide to form the hexahydropyrrolo[3,4-c]pyrrole intermediate . Subsequent reduction of the nitro group and an unusual transamidation reaction yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: It may serve as a probe in biochemical assays to study enzyme interactions and binding affinities.

    Industry: The compound can be used in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the hexahydropyrrolo[3,4-b]pyrrole moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone
  • 2-(4-Bromophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone
  • 2-(4-Methylphenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone

Uniqueness

The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone imparts unique electronic properties, such as increased electronegativity and potential for forming strong hydrogen bonds. These properties can enhance the compound’s reactivity and binding affinity compared to its analogs with different substituents.

Properties

IUPAC Name

1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c15-12-3-1-10(2-4-12)7-14(18)17-8-11-5-6-16-13(11)9-17/h1-4,11,13,16H,5-9H2/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZBTJMPUURJPL-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CN(C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]2[C@H]1CN(C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.